![molecular formula C9H15NO5 B1233826 (E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid](/img/structure/B1233826.png)

(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

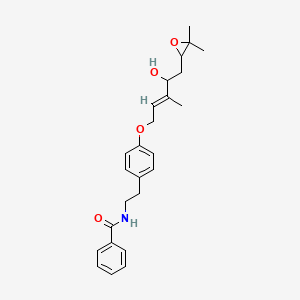

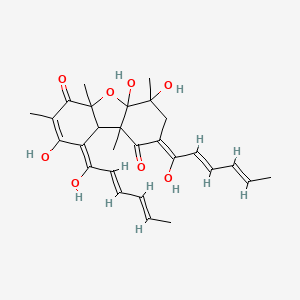

CJ-15,801 est un produit naturel qui a été découvert en 2001 par une équipe de recherche de Pfizer. Il a été isolé à partir de cultures en fermentation d'un champignon de l'espèce Seimatosporium. Ce composé est connu pour ses propriétés antibiotiques, en particulier sa capacité à inhiber la croissance de Staphylococcus aureus, une cause fréquente de diverses infections. CJ-15,801 ressemble étroitement à l'acide pantothénique, le précurseur vitaminique de la coenzyme A, et contient un fragment accepteur de Michael, ce qui suggère qu'il inhibe de manière irréversible une enzyme impliquée dans la biosynthèse ou l'utilisation de la coenzyme A .

Méthodes De Préparation

La synthèse de CJ-15,801 et de ses analogues apparentés présente plusieurs défis, en particulier dans la préparation du fragment d'acide carbamique vinylogue N-acylé. Plusieurs groupes ont utilisé la synthèse de CJ-15,801 pour mettre en valeur de nouvelles méthodologies développées spécifiquement à cette fin. L'une des étapes clés implique un couplage robuste catalysé par le palladium pour former le fragment de carbamate vinylogue N-acylé tout en conservant la stéréochimie. De plus, une enquête approfondie sur les groupes protecteurs adaptés aux combinaisons de groupes fonctionnels labiles contenues dans cette molécule est nécessaire. Une nouvelle méthode de préparation chemoenzymatique du 4'-phospho-CJ-15,801 à l'échelle multi-milligrammes a également été développée .

Analyse Des Réactions Chimiques

CJ-15,801 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le fragment accepteur de Michael dans CJ-15,801 peut subir des réactions d'oxydation.

Réduction : Des réactions de réduction peuvent se produire au niveau de la double liaison dans le fragment β-alanine.

Substitution : Le composé peut participer à des réactions de substitution, en particulier au niveau du site accepteur de Michael.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des catalyseurs au palladium pour les réactions de couplage et divers groupes protecteurs pour stabiliser la molécule pendant la synthèse. Les principaux produits formés à partir de ces réactions comprennent des dérivés de CJ-15,801 avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

CJ-15,801 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier la biosynthèse et l'utilisation de la coenzyme A.

Biologie : CJ-15,801 inhibe la croissance de souches résistantes aux médicaments de Staphylococcus aureus et du parasite du paludisme Plasmodium falciparum.

Médecine : Ses propriétés antibiotiques en font un candidat potentiel pour le développement de nouveaux médicaments antimicrobiens.

Industrie : La structure et la réactivité uniques du composé en font un élément précieux pour le développement de nouvelles méthodologies de synthèse et de stratégies de protection des groupes .

Mécanisme d'action

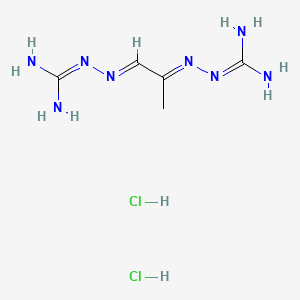

CJ-15,801 agit comme un antimétabolite en détournant et en inhibant ensuite la biosynthèse de la coenzyme A. Il est transformé par la pantothénate kinase de Staphylococcus aureus, spécifiquement sélective, la première enzyme de la biosynthèse de la coenzyme A, en un substrat pour l'enzyme suivante, la phosphopantothénoylcysteine synthétase. Cette transformation aboutit à la formation d'un analogue structural de liaison étroite de l'intermédiaire de réaction natif, inhibant ainsi l'enzyme. Ce mécanisme est similaire à celui des antibiotiques sulfonamides .

Applications De Recherche Scientifique

CJ-15,801 has several scientific research applications:

Chemistry: It is used as a tool compound to study coenzyme A biosynthesis and utilization.

Biology: CJ-15,801 inhibits the growth of drug-resistant strains of Staphylococcus aureus and the malaria parasite Plasmodium falciparum.

Medicine: Its antibiotic properties make it a potential candidate for developing new antimicrobial drugs.

Industry: The compound’s unique structure and reactivity make it valuable for developing new synthetic methodologies and protecting group strategies .

Mécanisme D'action

CJ-15,801 acts as an antimetabolite by hijacking and then inhibiting coenzyme A biosynthesis. It is transformed by the uniquely selective Staphylococcus aureus pantothenate kinase, the first coenzyme A biosynthetic enzyme, into a substrate for the next enzyme, phosphopantothenoylcysteine synthetase. This transformation results in the formation of a tight-binding structural mimic of the native reaction intermediate, thereby inhibiting the enzyme. This mechanism is similar to that of sulfonamide antibiotics .

Comparaison Avec Des Composés Similaires

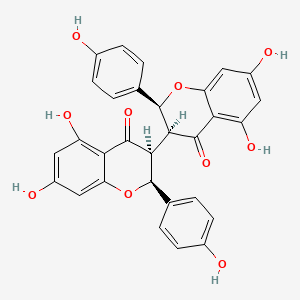

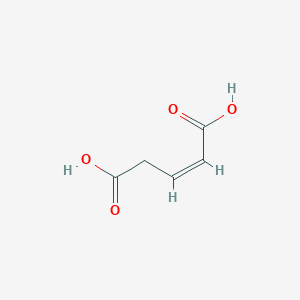

CJ-15,801 est unique en raison de sa ressemblance structurelle avec l'acide pantothénique et de son inhibition spécifique de la biosynthèse de la coenzyme A. Des composés similaires comprennent :

Antibiotiques sulfonamides : Ils agissent également comme des antimétabolites, mais ciblent des voies différentes.

Analogues de l'acide pantothénique : Des composés qui ressemblent à l'acide pantothénique mais qui n'ont pas les mêmes effets inhibiteurs sur la biosynthèse de la coenzyme A.

Antibiotiques lipopeptidiques : tels que l'énamidonine, qui partagent certaines caractéristiques structurelles avec CJ-15,801 mais qui ont des mécanismes d'action différents

CJ-15,801 se distingue par son inhibition spécifique de Staphylococcus aureus et son potentiel en tant que composé outil pour l'étude de la biosynthèse de la coenzyme A.

Propriétés

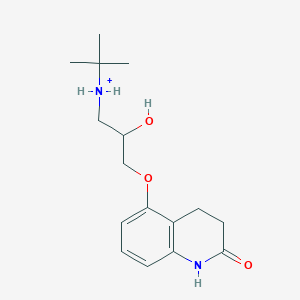

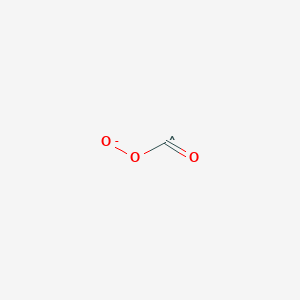

Formule moléculaire |

C9H15NO5 |

|---|---|

Poids moléculaire |

217.22 g/mol |

Nom IUPAC |

(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid |

InChI |

InChI=1S/C9H15NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h3-4,7,11,14H,5H2,1-2H3,(H,10,15)(H,12,13)/b4-3+/t7-/m0/s1 |

Clé InChI |

HWKKTJQAKVPKTK-SDLBARTOSA-N |

SMILES |

CC(C)(CO)C(C(=O)NC=CC(=O)O)O |

SMILES isomérique |

CC(C)(CO)[C@H](C(=O)N/C=C/C(=O)O)O |

SMILES canonique |

CC(C)(CO)C(C(=O)NC=CC(=O)O)O |

Synonymes |

CJ-15,801 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

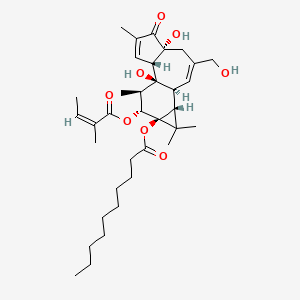

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.